

Substance Identification and Physicochemical Properties

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Compound of Interest

Compound Name: C.I. Disperse blue 27

CAS No.: 15791-78-3

Cat. No.: B095324

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C.I. Disperse Blue 27 (CAS 15791-78-3) is a synthetic dye belonging to the anthraquinone class of chemicals.[1] Structurally, it is 1,8-dihydroxy-4-[[4-(2-hydroxyethyl)phenyl]amino]-5-nitroanthracene-9,10-dione.[2] Anthraquinone dyes are characterized by a core 9,10-anthracenedione structure and are widely used for dyeing hydrophobic fibers such as polyester.[1] The specific functional groups of Disperse Blue 27, including amino, nitro, and hydroxyethyl moieties, determine its chromophoric properties and its interactions within biological systems.[1]

The molecule's identity and key properties are summarized below. Understanding these properties is the foundational step in toxicological assessment, as they influence the substance's absorption, distribution, and potential for interaction with biological macromolecules.

| Property | Value | Source |
|-------------------|--|--------|
| IUPAC Name | 1,8-dihydroxy-4-[[4-(2-hydroxyethyl)phenyl]amino]-5-nitroanthra-9,10-quinone | [2] |
| CAS Number | 15791-78-3 | [2] |
| C.I. Number | 60767 | [2] |
| Molecular Formula | C ₂₂ H ₁₆ N ₂ O ₇ | [1] |
| Molecular Weight | 420.37 g/mol | [1] |
| Physical Form | Dark blue to black powder | [2][3] |
| Boiling Point | 681.968 °C at 760 mmHg | [3] |
| Water Solubility | Limited; reported as 50 to 100 mg/mL at 17.8 °C | [2] |

Regulatory Hazard Profile and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. For **C.I. Disperse Blue 27**, the available data from multiple notifications to the ECHA C&L Inventory have resulted in the following consensus classification.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |
|--|--|-----------|-------------|
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 | Warning |

(Data aggregated from 40 of 43 company notifications to the ECHA C&L Inventory)[2]

This classification points to acute local toxicity upon direct contact with the skin, eyes, and respiratory tract. First aid measures recommended by the National Toxicology Program (NTP) emphasize immediate flushing of the affected area with water and seeking medical attention if symptoms develop.[2][4]

Toxicokinetics: A Predicted Profile

Toxicokinetics encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME), which determine the internal dose and fate of a substance in an organism. [5][6] Specific experimental data on the toxicokinetics of **C.I. Disperse Blue 27** are not available. However, a scientifically sound profile can be predicted based on its chemical structure and by reading across from structurally related anthraquinone dyes.[7][8]

Absorption and Distribution

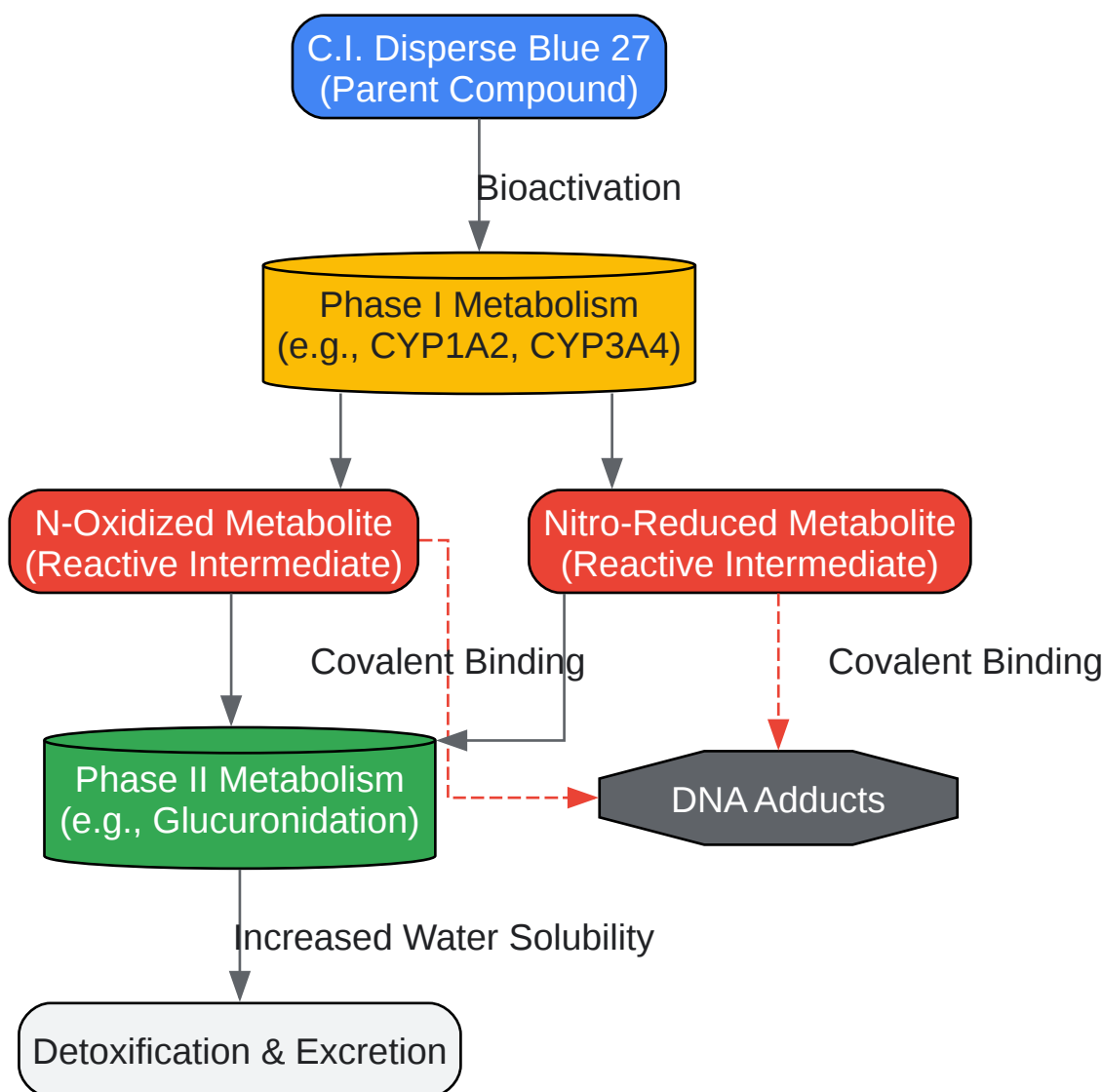
Due to its limited water solubility, absorption of Disperse Blue 27 through the gastrointestinal tract after oral ingestion is expected to be moderate. Dermal absorption is also a relevant route, particularly in occupational settings or through contact with dyed textiles. Once absorbed, the compound would be distributed systemically via the bloodstream.

Metabolism: The Nexus of Toxicity

The metabolism of **C.I. Disperse Blue 27** is the most critical aspect of its toxicological profile. As an amine-substituted anthraquinone, it is predicted to undergo metabolism analogous to that of other aromatic amines.^[7] This process is primarily mediated by cytochrome P450 enzymes in the liver.^[7]

A key metabolic pathway is N-oxidation, which can generate highly reactive intermediates capable of forming adducts with DNA.^[7] This bioactivation is a well-established mechanism for the carcinogenicity of many aromatic amines. The presence of a nitro group (NO₂) can also contribute to toxicity, as it can be metabolically reduced to reactive intermediates. The order of mutagenicity for functional groups on anthraquinones has been reported as NO₂ > OH > NH₂.

^[7]



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Caption: Predicted metabolic pathway of **C.I. Disperse Blue 27**.

Toxicological Endpoints of Concern

While specific studies on **C.I. Disperse Blue 27** are sparse, analysis of its structural class provides significant insight into its potential hazards.

Genotoxicity

A genotoxic mode of action for anthraquinone dyes cannot be ruled out.[7] The metabolic pathways described above are consistent with the mutagenic action of a range of aromatic

amines.[7] For instance, the related compound C.I. Disperse Blue 1 tested positive for mutagenicity in several strains of *Salmonella typhimurium* (Ames test), both with and without metabolic activation.[9][10] Given these precedents, **C.I. Disperse Blue 27** should be considered as having the potential for genotoxicity pending direct experimental evidence.

Carcinogenicity

There is no direct long-term animal bioassay data for **C.I. Disperse Blue 27**. However, the carcinogenicity of the anthraquinone class is a significant concern. C.I. Disperse Blue 1, a structural analogue, is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans (Group 2B)" based on sufficient evidence in experimental animals.[9] In rodent studies, Disperse Blue 1 induced various tumors, including papillomas and carcinomas of the urinary bladder.[9][10]

Regulatory bodies like Australia's NICNAS have assessed groups of anthraquinone dyes and concluded that, based on read-across from analogues like Disperse Blue 1, these chemicals are likely to possess carcinogenic properties.[7] The Canadian government has also identified certain anthraquinones as having effects of ecological concern and considers most substances in this group to be possibly carcinogenic.[11]

Skin Sensitization

While Disperse Blue 27 is classified as a skin irritant, the potential for skin sensitization (allergic contact dermatitis) is also a relevant endpoint for dyes. Other anthraquinone dyes, such as C.I. Disperse Blue 3, are recognized as allergenic.[7] The parent anthraquinone structure and C.I. Disperse Blue 1 are also known skin sensitizers.[7] Therefore, a potential for skin sensitization should be considered for Disperse Blue 27.

Reproductive and Developmental Toxicity

No data were available to assess the reproductive or developmental toxicity of **C.I. Disperse Blue 27**. Studies on a commercial hair dye product containing 0.61% of the related C.I. Disperse Blue 1 showed no effects on fertility or teratogenicity in rats or rabbits.[9][10] However, this data is insufficient to draw a conclusion for Disperse Blue 27.

Standardized Experimental Protocols

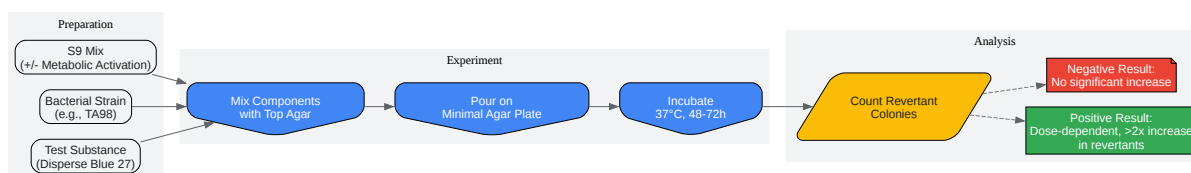
To address the data gaps for **C.I. Disperse Blue 27**, standardized toxicological assays would be required. The following are representative, high-level protocols for assessing key endpoints.

Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471

This in-vitro assay is a primary screen for genotoxic potential. Its causality is based on detecting mutations that revert a non-functional gene in specialized strains of *Salmonella typhimurium* and *Escherichia coli*, allowing them to grow in the absence of a required amino acid.

Workflow:

- **Strain Selection:** Use a minimum of five strains (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA).
- **Metabolic Activation:** Conduct the assay with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of Aroclor 1254-induced rats, to mimic mammalian metabolism.
- **Dose-Range Finding:** Perform a preliminary test to determine the appropriate concentration range, identifying any cytotoxicity.
- **Main Experiment:**
 - **Plate Method:** Mix the bacterial culture, test substance at various concentrations, and S9 mix (if applicable) with molten top agar.
 - Pour the mixture onto minimal glucose agar plates.
 - Incubate plates at 37°C for 48-72 hours.
- **Data Analysis:** Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in revertants, typically a two-fold or greater increase over the negative control.



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Caption: General workflow for the Ames Bacterial Reverse Mutation Test.

Summary and Conclusion

The toxicological profile of **C.I. Disperse Blue 27** is characterized by a significant lack of substance-specific data. Its primary known hazards are acute irritation to the skin, eyes, and respiratory system. The major toxicological concern stems from its classification as an amine-substituted, nitro-containing anthraquinone. Based on well-established structure-activity relationships and read-across from analogous dyes (most notably C.I. Disperse Blue 1), **C.I. Disperse Blue 27** should be considered a substance with potential for genotoxicity and carcinogenicity, likely mediated by metabolic activation to reactive intermediates. It may also act as a skin sensitizer. Definitive conclusions on these endpoints, as well as on reproductive and developmental toxicity, require further empirical investigation using standardized testing protocols.

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